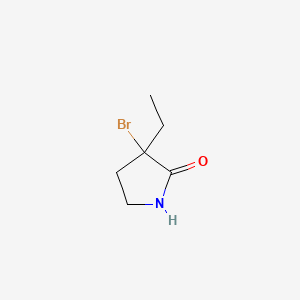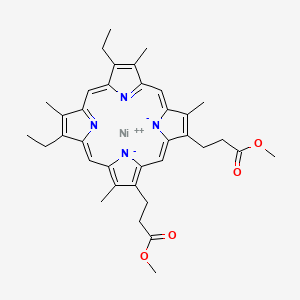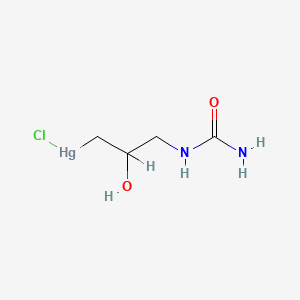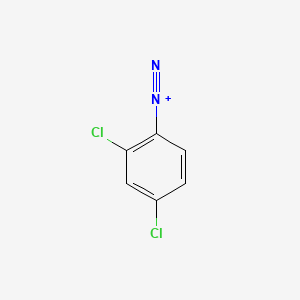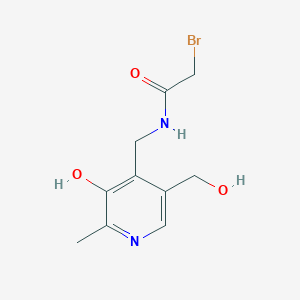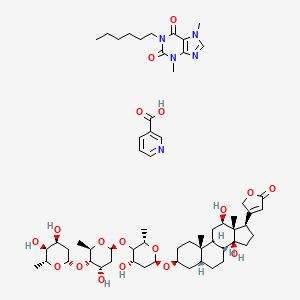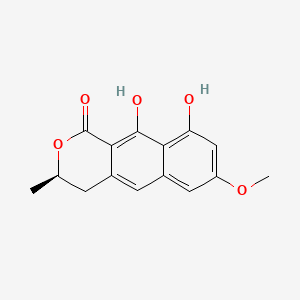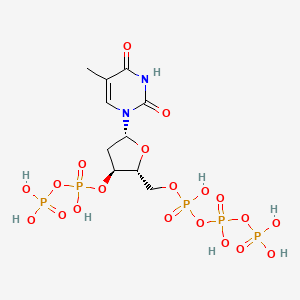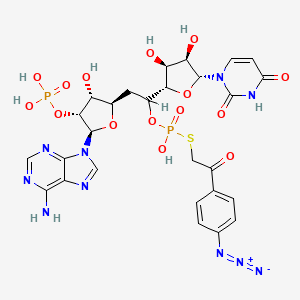
新戊二醇二丙烯酸酯
描述
Neopentyl glycol diacrylate, also known as 2,2-dimethyl-1,3-propanediyl diacrylate, is a chemical compound with the molecular formula C11H16O4. It is a diester of neopentyl glycol and acrylic acid. This compound is widely used in various industrial applications due to its unique properties, such as high reactivity and excellent crosslinking capabilities .
科学研究应用
Neopentyl glycol diacrylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of crosslinked polymers and copolymers.
Biology: Utilized in the preparation of hydrogels for biomedical applications.
Medicine: Employed in dental materials and drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of UV-curable coatings, inks, and adhesives.
作用机制
- Photopolymerization : NPGDA participates in photopolymerization processes, where it acts as a key component in photoresists . These light-sensitive materials are coated onto semiconductor wafers before exposure, contributing to the creation of intricate patterns during semiconductor manufacturing .
- UV-Curing : NPGDA facilitates the formation of robust and enduring polymeric networks in UV-curable formulations, making it an effective monomer for developing low viscosity coatings and inks .
Action Environment
Environmental factors influence NPGDA’s efficacy and stability:
生化分析
Biochemical Properties
Neopentyl glycol diacrylate plays a significant role in biochemical reactions, particularly in the field of polymerization and crosslinking. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain esterases, which catalyze the hydrolysis of ester bonds in the compound. This interaction leads to the formation of neopentyl glycol and acrylic acid, which can further participate in biochemical pathways . Additionally, neopentyl glycol diacrylate can interact with proteins involved in cell signaling pathways, influencing their activity and function.
Cellular Effects
Neopentyl glycol diacrylate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to neopentyl glycol diacrylate can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Furthermore, it can impact cellular metabolism by affecting the activity of enzymes involved in glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of action of neopentyl glycol diacrylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Neopentyl glycol diacrylate can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This binding can lead to the activation or inhibition of various enzymes, such as kinases and phosphatases, which play crucial roles in cell signaling pathways . Additionally, neopentyl glycol diacrylate can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of neopentyl glycol diacrylate can change over time due to its stability, degradation, and long-term effects on cellular function. Neopentyl glycol diacrylate is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or certain chemical agents . Long-term exposure to neopentyl glycol diacrylate has been associated with alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of neopentyl glycol diacrylate vary with different dosages in animal models. At low doses, neopentyl glycol diacrylate may have minimal or no adverse effects on the animals. At higher doses, it can cause toxic or adverse effects, such as skin irritation, respiratory distress, and organ damage . Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur.
Metabolic Pathways
Neopentyl glycol diacrylate is involved in various metabolic pathways, including those related to its hydrolysis and subsequent utilization of its breakdown products. Enzymes such as esterases catalyze the hydrolysis of neopentyl glycol diacrylate, resulting in the formation of neopentyl glycol and acrylic acid . These breakdown products can then enter different metabolic pathways, influencing metabolic flux and metabolite levels.
Transport and Distribution
Neopentyl glycol diacrylate is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of neopentyl glycol diacrylate within specific tissues can affect its activity and function, potentially leading to localized effects.
Subcellular Localization
The subcellular localization of neopentyl glycol diacrylate can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, neopentyl glycol diacrylate may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: Neopentyl glycol diacrylate is typically synthesized through the esterification of neopentyl glycol with acrylic acid. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods: In industrial settings, the production of neopentyl glycol diacrylate involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it undergoes esterification. The product is then purified through distillation to remove unreacted starting materials and by-products. This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: Neopentyl glycol diacrylate primarily undergoes polymerization reactions due to the presence of acrylate groups. It can participate in free radical polymerization, photopolymerization, and UV-curing processes .
Common Reagents and Conditions:
Free Radical Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal conditions.
Photopolymerization: Initiated by photoinitiators such as 1-hydroxycyclohexyl phenyl ketone under UV light.
Major Products Formed: The primary products formed from these reactions are crosslinked polymers, which are used in coatings, adhesives, and photopolymeric resins .
相似化合物的比较
- Trimethylolpropane triacrylate
- 1,6-Hexanediol diacrylate
- Pentaerythritol tetraacrylate
Comparison: Neopentyl glycol diacrylate is unique due to its high reactivity and excellent crosslinking capabilities. Compared to trimethylolpropane triacrylate and 1,6-hexanediol diacrylate, neopentyl glycol diacrylate offers better mechanical properties and chemical resistance. Pentaerythritol tetraacrylate, while also highly reactive, tends to form more rigid polymer networks, making neopentyl glycol diacrylate more suitable for applications requiring flexibility .
属性
IUPAC Name |
(2,2-dimethyl-3-prop-2-enoyloxypropyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-5-9(12)14-7-11(3,4)8-15-10(13)6-2/h5-6H,1-2,7-8H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFQRSUWYYSPOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC(=O)C=C)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | NEOPENTYL GLYCOL DIACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28628-65-1 | |
| Record name | 2-Propenoic acid, 1,1′-(2,2-dimethyl-1,3-propanediyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28628-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0051869 | |
| Record name | 2,2-Dimethyl-1,3-propanediyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 6 deg C; [ICSC] Clear colorless to light yellow liquid; [MSDSonline], LIQUID. | |
| Record name | 2,2-Dimethyltrimethylene acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3514 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NEOPENTYL GLYCOL DIACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
at 0.13kPa: 96 °C | |
| Record name | NEOPENTYL GLYCOL DIACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
115 °C, 115 °C c.c. | |
| Record name | 2,2-Dimethyltrimethylene acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3514 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NEOPENTYL GLYCOL DIACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: poor | |
| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEOPENTYL GLYCOL DIACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.031 g/cu cm at 25 °C, Relative density (water = 1): 1.0 | |
| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEOPENTYL GLYCOL DIACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
7.3 (Air = 1), Relative vapor density (air = 1): 7.3 | |
| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEOPENTYL GLYCOL DIACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.03 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 4 | |
| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEOPENTYL GLYCOL DIACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid | |
CAS No. |
2223-82-7 | |
| Record name | Neopentyl glycol diacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2223-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyltrimethylene acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002223827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neopentylglycol diacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dimethyl-1,3-propanediyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-1,3-propanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OHU17DNNU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEOPENTYL GLYCOL DIACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
6 °C | |
| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEOPENTYL GLYCOL DIACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key properties of NPGDA that make it suitable for UV-curable formulations?
A1: NPGDA is a liquid diacrylate monomer known for its low viscosity, good solubility in other acrylate monomers and oligomers, and relatively fast curing speed under UV light or electron beam radiation. [, ] This makes it a versatile reactive diluent, effectively reducing the viscosity of formulations while contributing to desirable properties in the cured film. []
Q2: How does NPGDA compare to other common diacrylate monomers in terms of cured film properties?
A2: While commonly used diacrylates like tripropylene glycol diacrylate (TPGDA) and hexanediol diacrylate (HDDA) provide a good balance of properties, NPGDA, particularly when derived from a unique composition of (cis,trans)-1,3/1,4 cyclohexanedimethanol, demonstrates superior hardness, scratch resistance, abrasion resistance, and chemical resistance in UV-cured coatings. []
Q3: Are there any limitations to using NPGDA in UV-curable formulations?
A3: Yes, one limitation of NPGDA is its potential to contribute to yellowing in cured coatings, especially compared to methacrylated multifunctional acrylic compounds. [] Formulators often need to incorporate specific anti-yellowing agents to counteract this effect. [] Additionally, achieving optimal long-term stability of NPGDA dispersions in low-viscosity ink jet ink formulations can be challenging due to its reactivity and potential for aggregation. []
Q4: Can the stability of NPGDA in ink formulations be improved?
A4: Yes, research indicates that incorporating a specially designed acrylic dispersant during the pigment preparation stage significantly enhances the stability of NPGDA-based inks. [] This approach results in smaller particle sizes, narrower particle size distribution, and improved compatibility with a wider range of acrylate monomers, ultimately contributing to long-term stability. []
Q5: What role does NPGDA play in the development of microencapsulated phase change materials?
A5: NPGDA acts as a shell material in the synthesis of microencapsulated/nanoencapsulated phase change materials (Micro/NanoPCMs). [] When copolymerized with styrene (SNGD), it forms a robust shell around a core material like n-octadecane, enhancing its thermal stability and influencing its thermal storage properties. []
Q6: What is the influence of NPGDA on the properties of Micro/NanoPCMs?
A6: Research shows that using SNGD as the shell material in MicroPCMs leads to an improvement in the mass-loss starting temperature by almost 40°C compared to the core material alone. [] This indicates that NPGDA contributes significantly to the thermal stability of the encapsulated phase change material. []
Q7: What is the molecular formula and weight of Neopentyl Glycol Diacrylate?
A7: Neopentyl Glycol Diacrylate has the molecular formula C13H20O4 and a molecular weight of 228.29 g/mol.
Q8: How does the structure of NPGDA, specifically the presence of the neopentyl group, influence its properties compared to other diacrylates?
A8: The neopentyl group in NPGDA contributes to its unique reactivity and properties. For instance, while NPGDA is a strong sensitizer, its methacrylated counterpart, neopentyl glycol dimethacrylate, shows significantly lower sensitizing potential. [] This difference highlights the influence of structural modifications on the biological activity of acrylate compounds. []
Q9: Beyond coatings and inks, what other applications utilize NPGDA?
A9: NPGDA serves as a valuable building block in the synthesis of biodegradable polymer networks. For example, it's used to crosslink acetoacetate-functionalized poly(caprolactone) (PCL) oligomers via Michael addition reactions, resulting in networks with high gel content and tailorable thermomechanical properties. [] This opens possibilities for using NPGDA in biomedical applications like biodegradable implants or drug delivery systems.
Q10: How does the use of NPGDA in Michael addition reactions compare to other crosslinking methods for PCL?
A10: The Michael addition reaction using NPGDA offers distinct advantages for crosslinking PCL, including high reaction efficiency at room temperature, the absence of byproducts, and the ability to introduce urethane hydrogen bonding for enhanced mechanical properties. [] This controlled and efficient crosslinking method broadens the scope for developing PCL-based materials with specific properties for various applications.
Q11: What are the known toxicological properties of NPGDA?
A11: Research has identified NPGDA as a strong sensitizer in guinea pig models, indicating a potential risk for allergic contact dermatitis in humans. [] This finding underscores the importance of handling NPGDA with care and using appropriate personal protective equipment during manufacturing and application processes.
Q12: Are there any studies on the dermal oncogenicity of NPGDA?
A12: Yes, dermal oncogenicity bioassays in mice have shown that NPGDA exhibits significant tumorigenic activity. [] While further research is needed to fully understand the mechanisms and potential risks for humans, these findings emphasize the need for careful risk assessment and handling of NPGDA.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



